5-Iodofuran-2-carboxamide
Overview
Description
5-Iodofuran-2-carboxamide is an organic compound belonging to the furan family, characterized by the presence of an iodine atom at the 5-position and a carboxamide group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodofuran-2-carboxamide typically involves the iodination of furan derivatives followed by the introduction of the carboxamide group. One common method is the iodination of furan-2-carboxylic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting 5-iodofuran-2-carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction using ammonia or an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the iodination step and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Iodofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiolates under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include azido-furan or thio-furan derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Scientific Research Applications
5-Iodofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The iodine atom and carboxamide group play crucial roles in the binding affinity and specificity of the compound. The furan ring provides a stable scaffold that can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
5-Bromofuran-2-carboxamide: Similar structure but with a bromine atom instead of iodine.
5-Chlorofuran-2-carboxamide: Contains a chlorine atom at the 5-position.
5-Fluorofuran-2-carboxamide: Features a fluorine atom at the 5-position.
Comparison: 5-Iodofuran-2-carboxamide is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and interaction profiles, making it suitable for specific applications where other halogenated derivatives may not be as effective. The iodine atom also enhances the compound’s ability to participate in certain types of chemical reactions, such as cross-coupling, more efficiently than its halogenated counterparts.
Properties
IUPAC Name |
5-iodofuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKFGWSPAALKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364194 | |
Record name | 5-iodofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93104-84-8 | |
Record name | 5-iodofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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